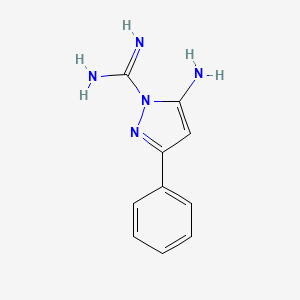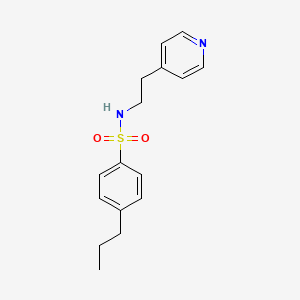![molecular formula C14H11N3O3S B5569329 N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound of interest due to its incorporation of the thiadiazole ring, which is known for its potential in various applications due to its chemical stability and interesting biological activities. The thiadiazole ring, fused with furan and benzamide moieties, contributes to the compound's unique properties, making it a subject of research in material science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
The synthesis of derivatives incorporating thiadiazole and furan components has been explored through cyclization reactions, such as those described by Kuticheva et al. (2015), who detailed the synthesis of alkyl furan-2-furoate and acrylate derivatives via the Hurd-Mori reaction. This method, along with others, highlights the routes to synthesize complex molecules featuring the thiadiazole and furan groups, which could be adapted for the synthesis of N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (Kuticheva, Pevzner, & Petrov, 2015).
Molecular Structure Analysis
The molecular structure of compounds related to N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has been elucidated using techniques like single-crystal X-ray diffraction and DFT calculations. For example, the study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide provided insights into the effects of intermolecular interactions on molecular geometry, which could be relevant for understanding the structural aspects of the target compound (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of thiadiazole-furan derivatives have been studied, showing that these compounds participate in various chemical reactions and possess thermally stable fragments, as discussed in the synthesis and reaction studies of thiadiazole derivatives (Kuticheva, Pevzner, & Petrov, 2015).
Physical Properties Analysis
Research on compounds with similar structures, such as the analysis of crystal growth, optical, and thermal properties of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, provides valuable insights into the physical properties that N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide might exhibit, including stability and optical characteristics (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the synthesis and antimicrobial screening of thiazolidinone derivatives incorporating the thiadiazole ring have demonstrated the potential chemical interactions and biological activities of these molecules, suggesting similar properties for N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (Desai et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has highlighted the synthesis and evaluation of various derivatives incorporating the 1,3,4-thiadiazole ring for antimicrobial screening. For instance, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and showed significant in vitro antibacterial and antifungal activities against common pathogens (Desai et al., 2013). Another study synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, finding compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis (Gür et al., 2020).
Antitumor Properties
A series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety were designed and evaluated for their in vitro antitumor activities. One derivative exhibited the best inhibitory effect against SKOV-3 cells, indicating potential for further exploration as antitumor agents (Almasirad et al., 2016).
Adenosine Receptor Antagonism
Novel classes of heterocyclic compounds were developed as adenosine antagonists based on a template approach. This led to the discovery of compounds with significant affinities for adenosine receptors, revealing insights into receptor-ligand interaction and highlighting the potential of thiazole or thiadiazole derivatives as promising candidates for further development (Muijlwijk-Koezen et al., 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVRZNKPSOSFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)
![8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569289.png)

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)

![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)
![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)